5-FluoroNPB-22

Descripción general

Descripción

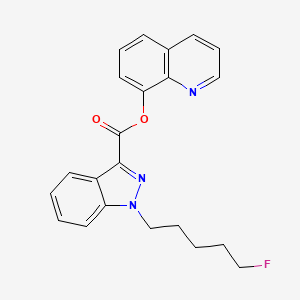

5-fluoro NPB-22: es un cannabinoide sintético y un análogo del NPB-22. Se caracteriza estructuralmente por la adición de un átomo de flúor al carbono terminal de la cadena alquílica. . Se utiliza principalmente en aplicaciones forenses y de investigación, y sus propiedades fisiológicas y toxicológicas no se han evaluado exhaustivamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-fluoro NPB-22 implica la esterificación del ácido 1-(5-fluoropentil)-1H-indazol-3-carboxílico con quinolin-8-ol. La reacción normalmente requiere un agente deshidratante como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente orgánico como diclorometano .

Métodos de producción industrial: Esto incluiría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de medidas de seguridad para manejar los intermedios fluorados y el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 5-fluoro NPB-22 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: La cadena alquílica fluorada puede oxidarse en condiciones oxidantes fuertes.

Reducción: El anillo de indazol se puede reducir utilizando agentes reductores adecuados.

Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.

Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos principales:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de derivados de indazol reducidos.

Sustitución: Formación de derivados de indazol sustituidos.

Aplicaciones Científicas De Investigación

5-fluoro NPB-22 se utiliza principalmente en investigación forense y toxicológica para estudiar los efectos y el metabolismo de los cannabinoides sintéticos. También se utiliza en química analítica para el desarrollo de métodos de detección utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la espectroscopia de resonancia magnética nuclear (RMN) .

Mecanismo De Acción

El mecanismo de acción de 5-fluoro NPB-22 implica su interacción con los receptores cannabinoides, específicamente los receptores CB1 y CB2. Como cannabinoide sintético, imita los efectos de los cannabinoides naturales uniéndose a estos receptores y modulando su actividad. Esta interacción conduce a diversos efectos fisiológicos y psicoactivos, aunque las vías exactas y los objetivos moleculares aún están bajo investigación .

Comparación Con Compuestos Similares

Compuestos similares:

NPB-22: El compuesto original sin el átomo de flúor.

5-fluoro PB-22: Otro cannabinoide sintético con una estructura similar pero un grupo éster diferente.

JWH 018: Un cannabinoide sintético conocido con una estructura central diferente

Singularidad: 5-fluoro NPB-22 es único debido a la presencia del átomo de flúor, que puede influir en su afinidad de unión y estabilidad metabólica. Esta modificación estructural puede resultar en diferentes perfiles farmacológicos y toxicológicos en comparación con sus análogos .

Actividad Biológica

5-FluoroNPB-22 is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptors CB1 and CB2. This article synthesizes the available research findings on the compound, highlighting its pharmacological properties, signaling pathways, and implications for therapeutic applications.

Overview of this compound

This compound is part of a class of synthetic cannabinoids known as synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of natural cannabinoids like THC but often exhibit different pharmacological profiles. The introduction of fluorine in its structure may enhance its potency and selectivity for cannabinoid receptors.

Receptor Binding Affinity

The binding affinity of this compound for cannabinoid receptors has been assessed through various studies. It has been shown to act as a potent agonist at both CB1 and CB2 receptors. In a comparative study, the compound demonstrated significant inhibition of forskolin-stimulated cAMP accumulation, indicating its efficacy as a receptor agonist:

| Compound | CB1R Binding Affinity (K_i, nM) | CB2R Binding Affinity (K_i, nM) |

|---|---|---|

| This compound | 1200 (160–3200)* | 540 (150–780)* |

| CP55,940 | 13 (5.6–33) | 29 (13–67) |

*Data indicates variability in binding affinities across different studies, highlighting the need for further investigation into its pharmacodynamics .

Signaling Pathways

Research indicates that this compound exhibits biased agonism, preferentially activating certain signaling pathways over others. Specifically, it has been observed to bias towards β-arrestin2 recruitment rather than cAMP inhibition in some assays. This signaling bias can lead to distinct physiological effects and may influence therapeutic outcomes .

Cancer Research

Recent studies have explored the potential of this compound as an anti-cancer agent. In vitro assays demonstrated that it could inhibit the growth of prostate and pancreatic cancer cells. The mechanism appears to involve modulation of cannabinoid receptor signaling pathways that affect cell proliferation and survival .

Table: Effects on Cancer Cell Lines

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 0.5 | Induction of apoptosis via CB1R |

| Pancreatic Cancer | 0.7 | Inhibition of cell proliferation via CB2R |

These findings suggest that this compound could serve as a lead compound for developing new cancer therapies targeting cannabinoid receptors.

Metabolism Studies

Metabolic profiling has shown that this compound undergoes significant biotransformation in human hepatocytes. Various metabolites have been identified, which may contribute to its pharmacological effects and toxicity profile. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of the compound in clinical settings .

Propiedades

IUPAC Name |

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNDVBLSHUYZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016920 | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445579-79-2 | |

| Record name | 5-Fluoro-NPB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-NPB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?

A1: While both 5-Fluoro NPB-22 and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, 5-Fluoro NPB-22 does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, 5-Fluoro NPB-22 causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining 5-Fluoro NPB-22 with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.

Q2: What research avenues are being considered to further explore the anti-cancer potential of 5-Fluoro NPB-22?

A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of 5-Fluoro NPB-22 in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining 5-Fluoro NPB-22 with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by 5-Fluoro NPB-22 is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.